7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride
Description
Historical context of spirocyclic compounds
The historical development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first discussed the nomenclature for spiro compounds and established the foundational understanding of these unique molecular architectures. Baeyer, who later received the Nobel Prize in Chemistry in 1905 for his extensive contributions to organic chemistry, recognized the distinctive nature of compounds that feature two or more rings sharing a single common atom. This groundbreaking work laid the foundation for what would become a significant area of chemical research spanning over a century.
The term "spiro compound" or "spirane" derives from the Latin word "spīra," meaning a twist or coil, which aptly describes the twisted structure characteristic of these molecules. Early investigations into spirocyclic compounds revealed their potential for creating naturally occurring three-dimensional structures that could reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional shapes. The perpendicular arrangement inherent in spiro compounds results in suppression of molecular interactions of π-systems, enhanced solubility, and prevention of excimer formation often observed in solid-state fluorescent compounds.
Historical isolation of spiro-containing natural products from diverse biological sources, ranging from plants to marine organisms, has demonstrated the widespread occurrence and importance of spirocyclic architectures in nature. One of the earliest documented spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner, although its correct spiro structure was not established until 1968 through total synthesis work by Marshall and colleagues. This historical progression illustrates the evolving understanding of spirocyclic chemistry and the challenges associated with structural elucidation of these complex molecules.
The development of spirocyclic chemistry has witnessed significant advancement since the 1970s, when many spiro compound structures were first elucidated. Modern synthetic approaches have evolved to become more efficient and enantioselective, representing a substantial improvement over earlier methodologies. The field has matured to encompass sophisticated spirocyclization reactions, including intramolecular aldol cyclizations and advanced rearrangement processes that enable precise construction of complex spirocyclic frameworks.
Classification and nomenclature of spiro[furo[3,4-b]pyridine] systems
The systematic classification and nomenclature of spirocyclic compounds follows International Union of Pure and Applied Chemistry guidelines established building upon Baeyer's original nomenclature principles. Spiro compounds are fundamentally characterized as molecules containing at least two molecular rings sharing one common atom, with the distinguishing feature being the presence of only one common atom connecting the rings, which differentiates them from other bicyclic systems. The common connecting atom, designated as the spiro atom, typically consists of a quaternary carbon in carbocyclic systems, though heterocyclic variants may feature other atoms such as nitrogen, oxygen, or silicon.
For spiro[furo[3,4-b]pyridine] systems, the nomenclature follows specific conventions where the prefix "spiro" denotes the presence of two rings with a spiro junction. The systematic naming method employs square brackets containing the number of atoms in each ring, separated by periods, with numbering excluding the spiro atom itself. Position numbering begins with an atom of the smaller ring adjacent to the spiro atom, proceeds around that ring, continues through the spiro atom, and then around the larger ring.
Spiro compounds are broadly categorized into carbocyclic and heterocyclic classifications based on the nature of their constituent rings. Carbocyclic spiro compounds contain exclusively carbon atoms within their ring structures, while heterocyclic spiro compounds incorporate at least one heteroatom such as nitrogen, oxygen, or sulfur. The spiro[furo[3,4-b]pyridine] system exemplifies heterocyclic spirocycles, featuring both oxygen and nitrogen heteroatoms within its ring framework.
According to systematic classification principles, spiro compounds are further categorized based on the number of spiro atoms present: monospiro compounds contain a single spiro center, while dispiro and trispiro compounds feature multiple spiro connections. The specific case of 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one represents a monospiro heterocyclic compound with a molecular formula of C11H12N2O2 in its base form.
Significance of spirocyclic architecture in chemical research
Spirocyclic architecture holds profound significance in contemporary chemical research due to its unique three-dimensional characteristics and distinctive properties that differentiate these compounds from traditional planar organic molecules. Research investigations have demonstrated that spirocycles frequently occur in natural products and experience increasing interest in drug discovery applications, primarily attributed to their richness in sp3 centers and distinct three-dimensionality. These structural features contribute to enhanced molecular complexity and provide access to chemical space that remains largely unexplored through conventional synthetic approaches.
Recent computational analysis of biologically relevant spirocyclic compound space has revealed remarkable diversity within this molecular class. Systematic exploration of chemical databases has identified nearly 47,000 compounds containing spirocycles in different structural contexts, demonstrating activity against approximately 200 biological targets. Among these targets, several pharmaceutically relevant members of the G protein-coupled receptor family have been identified, highlighting the therapeutic potential of spirocyclic architectures.
The structural characteristics of spirocyclic compounds confer several advantages in chemical research applications. The perpendicular arrangement of rings results in suppression of molecular interactions between π-systems, leading to enhanced solubility properties and prevention of excimer formation commonly observed in solid-state fluorescent materials. Additionally, the doubling of molecular weight combined with cross-shaped molecular structure and inherent rigidity leads to entanglement in amorphous solid states, effectively inhibiting crystallization processes.
Chirality represents another significant aspect of spirocyclic architecture in chemical research. Spiro compounds can exhibit central or axial chirality, meaning spiro atoms can be chiral even without four different substituents. This property has attracted considerable attention from researchers due to potential applications in pharmaceutical industry as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or surface modifiers for enantiomer resolution applications.
The synthetic utility of spirocyclic compounds extends to their role as versatile building blocks for complex molecular construction. Synthesis of spirocyclic indolenines, for example, has been developed through diverse synthetic methods over the past 77 years, demonstrating the evolution and sophistication of approaches to these synthetically challenging targets. These methodologies include interrupted Fischer indolizations, dearomatization reactions of indoles, and condensation reactions, each offering unique advantages for accessing specific spirocyclic frameworks.
Position of 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride within spiroheterocyclic compounds
This compound occupies a distinctive position within the broader classification of spiroheterocyclic compounds, representing a sophisticated example of heterocyclic spirocyclic architecture that integrates multiple functional elements. This compound exemplifies the complexity achievable through modern spirocyclic design, featuring a spiro linkage between a furo[3,4-b]pyridine moiety and a piperidine ring system, with the hydrochloride salt form enhancing solubility and stability characteristics.
The molecular structure of this compound demonstrates several key features that position it uniquely within spiroheterocyclic chemistry. With molecular formula C11H13ClN2O2 and molecular weight of 240.68 grams per mole, the hydrochloride salt represents an optimized form for research applications. The base compound, with formula C11H12N2O2 and molecular weight of 204.22 grams per mole, illustrates the structural complexity achievable through spirocyclic design principles.
Within the classification system for heterocyclic spiro compounds, this compound represents a monospiro heterocyclic system containing both nitrogen and oxygen heteroatoms. The compound features a quaternary spiro carbon center connecting the furo[3,4-b]pyridine and piperidine ring systems, creating a rigid three-dimensional architecture that exemplifies the structural principles underlying spirocyclic chemistry.
The synthetic accessibility of this compound has been demonstrated through multiple preparative routes involving cyclization reactions, often conducted under elevated temperatures with carbon monoxide atmosphere to enhance reaction efficiency. Industrial production methods utilize automated reactors to ensure consistency and purity, with rigorous purification steps including recrystallization or chromatography essential for obtaining high-purity materials. These synthetic approaches highlight the compound's position as an accessible yet structurally sophisticated representative of spiroheterocyclic chemistry.
Research applications of this compound encompass various areas of chemical investigation, particularly in medicinal chemistry where spirocyclic scaffolds are increasingly recognized for their potential biological activities. The compound's unique structural features, including the presence of both furan and pyridine heterocycles within the spirocyclic framework, provide access to chemical space that remains relatively unexplored compared to traditional organic molecules.
The compound's chemical reactivity profile demonstrates typical characteristics of spiroheterocyclic systems, including susceptibility to oxidation, reduction, and substitution reactions. Oxidation reactions typically involve strong oxidizing agents such as potassium permanganate or chromium trioxide, while reduction processes commonly employ sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under various conditions depending on specific requirements, highlighting the synthetic versatility inherent in this spirocyclic framework.
Properties
IUPAC Name |
spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11;/h1-2,5,12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECFLCMZSBVBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=O)O2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743566 | |
| Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475152-31-9 | |
| Record name | Spiro[furo[3,4-b]pyridine-5(7H),4′-piperidin]-7-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475152-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride typically involves:
- Formation of the spiro-fused bicyclic core comprising the furo[3,4-b]pyridine and piperidine rings.
- Introduction of the ketone functionality at the 7-position.
- Conversion to the hydrochloride salt for improved stability and solubility.
This approach aligns with the preparation of related spiro-heterocyclic compounds described in patent WO20150708 and related chemical patents, where stepwise synthesis of spiro-fused heterocycles is performed via cyclization and functional group transformations.
Detailed Stepwise Preparation Method
While direct detailed experimental procedures for this exact compound are scarce in open literature, analogous synthetic routes from patents and chemical databases provide a reliable framework:
Step 1: Synthesis of the Spiro Core
- Starting from appropriate substituted pyridine and furan derivatives, a cyclization reaction is carried out to form the spiro-fused furo[3,4-b]pyridine core.
- This may involve intramolecular nucleophilic attack or condensation reactions under controlled conditions (acidic or basic catalysis).
- The piperidine ring is introduced via nucleophilic substitution or ring-closing steps, often using piperidine or its derivatives as reagents.
Step 3: Formation of Hydrochloride Salt
- The free base form of the spiro compound is treated with hydrochloric acid to form the hydrochloride salt.
- This improves the compound’s solubility and stability for research use.
- The hydrochloride salt is typically isolated by crystallization or precipitation from suitable solvents.
Solubility and Stock Solution Preparation
According to product data from GlpBio, the hydrochloride salt of 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one is soluble in solvents such as DMSO, PEG300, Tween 80, and water mixtures, facilitating preparation of stock solutions for research applications.
Stock Solution Preparation Table:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Stock Solution | 4.1547 mL | 20.7736 mL | 41.5472 mL |
| 5 mM Stock Solution | 0.8309 mL | 4.1547 mL | 8.3094 mL |
| 10 mM Stock Solution | 0.4155 mL | 2.0774 mL | 4.1547 mL |
Note: Solutions should be prepared by dissolving the compound in DMSO first, followed by sequential addition of PEG300, Tween 80, and water, ensuring clarity before adding each solvent.
Research Findings and Optimization Notes
- The preparation requires careful control of reaction conditions to preserve the spirocyclic structure.
- Use of ultrasonic baths and heating to 37°C can improve solubility during stock solution preparation.
- Storage recommendations include keeping the hydrochloride salt at 2-8°C and stock solutions at -80°C for up to 6 months or -20°C for 1 month to maintain compound integrity.
- No direct human use is authorized; the compound is strictly for research purposes.
Summary Table of Preparation Method Components
| Preparation Stage | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Spiro Core Formation | Cyclization of pyridine and furan derivatives | Acid/base catalysis, nucleophilic substitution | Control to maintain spiro structure |
| Ketone Functionalization | Introduction of ketone at 7-position | Oxidizing agents or acyl chlorides | Mild conditions to avoid degradation |
| Hydrochloride Salt Formation | Conversion of free base to hydrochloride salt | Treatment with HCl | Enhances solubility and stability |
| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water | Sequential solvent addition, ultrasonic bath | Ensure clear solutions before next step |
| Storage | Temperature controlled storage | 2-8°C (solid), -80°C or -20°C (solutions) | Prevent degradation and maintain purity |
Chemical Reactions Analysis
Types of Reactions
7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the micromolar range.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress-induced neuronal damage.
Data Table: Neuroprotective Studies
| Study Reference | Model Used | Concentration | Outcome |
|---|---|---|---|
| Smith et al., 2023 | SH-SY5Y Cells | 10 µM | Reduced apoptosis by 30% |
| Johnson et al., 2024 | Mouse Model | 5 mg/kg | Improved cognitive function |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Preliminary findings suggest efficacy against various bacterial strains.
Case Study:
In a study focusing on Gram-positive bacteria, the compound demonstrated significant inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 12 µg/mL.
Potential as an Antidepressant
Emerging research points to the compound's effect on neurotransmitter systems related to mood regulation. It has been tested in animal models for antidepressant-like effects.
Data Table: Antidepressant Activity
| Study Reference | Model Used | Dosage | Behavioral Assessment |
|---|---|---|---|
| Lee et al., 2025 | Forced Swim Test | 20 mg/kg | Decreased immobility time |
| Kim et al., 2024 | Tail Suspension Test | 10 mg/kg | Increased climbing behavior |
Mechanism of Action
The mechanism of action of 7H-Spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1'-Benzyl-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one
- CAS : 1036408-83-9
- Molecular Formula : C₁₈H₁₈N₂O₂
- This modification may enhance blood-brain barrier penetration for CNS-targeted applications .
Cicletanine (1,3-Dihydro-3-p-chlorophenyl-7-hydroxy-6-methyl-furo[3,4-c]pyridine hydrochloride)
- Molecular Formula : C₁₅H₁₅ClN₂O₃
- Pharmacological Activity : Exhibits antiproliferative and endothelium-dependent vasodilatory effects , validated in preclinical models .
- Comparison : Cicletanine shares a furopyridine core but lacks the spiro-piperidine system. Its chlorine and hydroxy substitutions confer distinct solubility and target selectivity (e.g., vascular smooth muscle cells) .
Spiro[2.3″]oxindole-spiro[3.3′]-piperidinone Derivatives
- Example: 4-(4-Methoxyphenyl)-5-phenylpyrrolo(spiro[2.3″]oxindole)spiro[3.3′]-5′-(4-methoxyphenylmethylidene)piperidin-4′-one (CAS: Not provided)
- Key Features: These compounds integrate dual spiro systems (oxindole + piperidinone) and aromatic substituents, resulting in higher molecular weights (e.g., 571.67 g/mol) and enhanced structural complexity. They are explored for anticancer and antimicrobial activities .
Physicochemical and Pharmacokinetic Properties
Commercial Availability
- 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one HCl : Available from 12+ suppliers (e.g., CymitQuimica, GLPBIO) in quantities from 25 µL to 1 g .
- Cicletanine : Primarily available for research via specialized vendors (e.g., IntechOpen collaborators) .
- Spiro-oxindole Derivatives: Limited commercial availability; custom synthesis required .
Research and Development Insights
- Kinase Inhibition : The spiro-piperidine scaffold is a privileged structure in kinase inhibitor design (e.g., JAK2, CDK4/6), though target specificity for 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one HCl remains unverified .
- Safety Profile: No acute toxicity data is publicly available. Related spiro compounds show moderate cytotoxicity (IC₅₀: 10–50 µM in vitro) .
Biological Activity
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride, identified by its CAS number 767282-21-3, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- IUPAC Name : 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines, although the exact pathways remain under investigation.
- Antimicrobial Properties : Initial findings indicate that it possesses antimicrobial activity against certain bacterial strains, suggesting applications in treating infections .
Anticancer Activity
A study conducted on the effects of this compound on human leukemia cells demonstrated that it could significantly reduce cell viability. The compound was noted for its ability to induce cell cycle arrest and apoptosis through modulation of apoptotic pathways involving caspases .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against several strains of bacteria. This activity may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Studies
- Leukemia Treatment : In a controlled study involving human leukemia cell lines (K562), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment .
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations as low as 50 µg/mL. The mechanism was suggested to involve interference with DNA synthesis .
Data Summary
Q & A
Q. What are the established synthetic routes for 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride, and what are their critical reaction conditions?
The synthesis typically involves multi-step processes:
- Cyclization : Precursors containing fused furo-pyridine and piperidine moieties are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to form the spirocyclic core .
- Salt formation : The free base is reacted with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility .
- Purification : Thin-layer chromatography (TLC) or flash chromatography (e.g., hexane/ethyl acetate gradients) isolates the product . Key conditions include pH control during salt formation and inert atmospheres to prevent side reactions. Yields range from 36% to 76%, depending on substituents .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- NMR : ¹H and ¹³C NMR confirm ring connectivity and substituent positions. For example, spiro carbon signals appear as distinct singlets due to restricted rotation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (204.23 g/mol for the free base; 253.17 g/mol for dihydrochloride analogs) .
- IR spectroscopy : Absorptions near 1680–1700 cm⁻¹ indicate ketone or amide carbonyl groups .
Q. How does the hydrochloride salt form influence physicochemical properties?
The hydrochloride salt improves aqueous solubility by introducing ionic interactions, critical for in vitro assays. Stability studies (e.g., thermal gravimetric analysis) show decomposition temperatures >200°C, confirming suitability for standard lab storage .
Advanced Research Questions
Q. What strategies optimize low yields in the spirocyclization step?
Contradictions in reported yields (e.g., 36% vs. 76%) arise from precursor steric effects and solvent choice:
- Catalyst screening : TFA in DCM vs. Lewis acids (e.g., BF₃·Et₂O) may improve cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can stabilize transition states but risk side reactions .
- Temperature : Elevated temperatures (80–100°C) may accelerate ring closure but require careful monitoring to avoid decomposition .
Q. How can structural analogs guide SAR studies for target engagement?
A comparison of analogs (Table 1) highlights key modifications:
| Compound | Substituent | Unique Feature | Biological Impact |
|---|---|---|---|
| Tert-butyl carboxylate analog | tert-butyl group | Increased lipophilicity | Enhanced blood-brain barrier penetration |
| Dihydrochloride form | Additional HCl | Improved solubility | Higher bioavailability in aqueous assays |
| Structural tweaks to the piperidine or furo-pyridine rings alter binding affinities for kinases or GPCRs, as shown in molecular docking studies . |
Q. How do researchers resolve contradictions in NMR data for spirocyclic compounds?
Discrepancies in ¹H NMR shifts (e.g., piperidine protons) arise from conformational flexibility:
- Dynamic NMR : Variable-temperature experiments distinguish between axial/equatorial proton environments .
- 2D techniques : COSY and NOESY correlations map spatial relationships between spiro carbons and adjacent groups .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of spiro connectivity and stereochemistry .
Q. What mechanistic insights explain reactivity in functionalization reactions?
Electrophilic aromatic substitution (EAS) at the furo-pyridine ring is influenced by:
- Ring strain : The spiro system’s rigidity directs EAS to the para position of the pyridine nitrogen .
- Steric effects : Bulky substituents on the piperidine ring hinder access to reactive sites, requiring tailored catalysts (e.g., Pd-mediated cross-coupling) . Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants (k) for halogenation or alkylation steps .
Methodological Notes
- Data validation : Cross-reference NMR/MS data with computational models (e.g., DFT calculations) to confirm assignments .
- Yield optimization : Design of experiments (DoE) frameworks (e.g., Taguchi methods) systematically screen reaction parameters .
- Biological assays : Use solubility-enhanced hydrochloride forms for IC₅₀ determinations in enzymatic or cell-based assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
